

Comparative lipidomics of healthy versus diseased skin focusing on "Ceramide 3" levels

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Ceramide 3 in Dermatological Health: A Comparative Lipidomics Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Ceramide 3** (also known as Ceramide NP) levels in healthy versus diseased skin, specifically focusing on atopic dermatitis and psoriasis. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to support research and development in dermatology.

Diminished Ceramide 3 Levels: A Common Feature in Atopic Dermatitis and Psoriasis

Ceramides are integral lipid molecules for maintaining the skin's barrier function. Among them, Ceramide 3 plays a crucial role in preventing excessive water loss and protecting against external insults. A growing body of evidence from lipidomic studies indicates a significant reduction in Ceramide 3 levels in the stratum corneum of individuals with atopic dermatitis (AD) and psoriasis compared to healthy individuals. This depletion is linked to the impaired barrier function and increased inflammation characteristic of these conditions.[1][2]

A systematic review and meta-analysis of multiple studies has quantified the extent of this reduction, providing a clearer picture of the ceramide deficiency in these inflammatory skin diseases.



Skin Condition	Ceramide 3 (NP) Level Compared to Healthy Control (Lesional Skin)	Key Findings
Healthy Skin	Baseline	Normal Ceramide 3 levels are essential for a robust skin barrier.
Atopic Dermatitis	~26% reduction in relative abundance	Reduced levels of Ceramide 3 are associated with increased transepidermal water loss (TEWL) and skin dryness.[3]
Psoriasis	~52% reduction in relative abundance	The significant decrease in Ceramide 3 contributes to the compromised barrier integrity observed in psoriatic plaques. [2]

Experimental Protocols for Ceramide Analysis in Skin

The quantification of **Ceramide 3** and other lipids in the stratum corneum typically involves a multi-step process, from sample collection to sophisticated analytical techniques.

Sample Collection: Tape Stripping

A non-invasive method to collect samples from the stratum corneum.

Procedure:

- An adhesive tape is firmly pressed onto the skin surface.
- The tape is then rapidly removed, taking with it the outermost layers of the stratum corneum.
- This process can be repeated on the same area to collect deeper layers of the stratum corneum.



Lipid Extraction

Isolation of lipids from the collected skin samples.

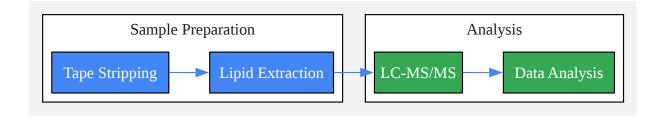
- Modified Bligh-Dyer Method:
 - The tape strips are incubated in a solvent mixture, typically chloroform and methanol, to extract the lipids.
 - The mixture is then partitioned with a salt solution to separate the lipid-containing organic phase from the aqueous phase.
 - The organic phase, containing the ceramides, is collected and dried under a stream of nitrogen.

Lipid Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful analytical technique for the separation, identification, and quantification of individual lipid species.

- Procedure:
 - The dried lipid extract is reconstituted in an appropriate solvent.
 - The sample is injected into a liquid chromatography system, which separates the different lipid classes.
 - The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
 - Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for confident identification of **Ceramide 3**.
 - Quantification is achieved by comparing the signal intensity of the target ceramide to that
 of a known amount of an internal standard.





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Caption: Experimental workflow for skin ceramide analysis.

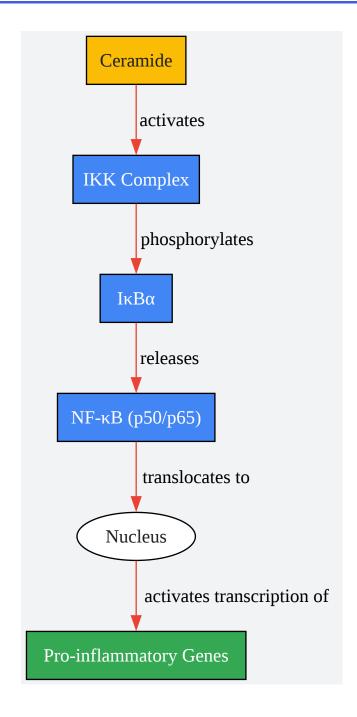
Ceramide 3 and Inflammatory Signaling Pathways

The reduction of **Ceramide 3** in diseased skin is not only a structural defect but also has implications for cellular signaling. Ceramides are bioactive molecules that can influence inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise mechanisms are still under investigation, it is understood that altered ceramide levels can contribute to the chronic inflammation seen in atopic dermatitis and psoriasis.

Ceramide-Mediated NF-kB Activation

Ceramides can influence the NF-κB signaling pathway, a key regulator of inflammation. An increase in certain ceramide species can lead to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of proinflammatory genes.





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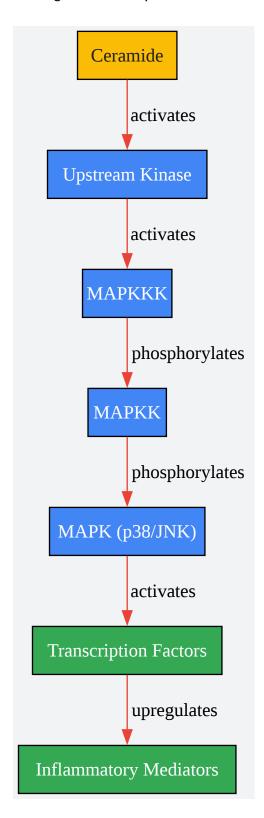
Caption: Ceramide-induced NF-kB signaling pathway.

Ceramide-Mediated MAPK Activation

Ceramides can also activate the MAPK signaling cascade, which is involved in cellular stress responses and inflammation. This can occur through the activation of upstream kinases, leading to the sequential phosphorylation and activation of MAPKKK, MAPKK, and finally



MAPK (e.g., p38, JNK). Activated MAPK can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.



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Caption: Ceramide-induced MAPK signaling pathway.

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